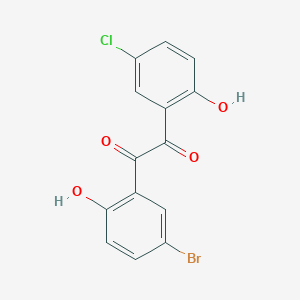
2-(4-Bromo-3-fluorophenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID is a cyclopropane derivative with a bromine and fluorine substituent on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID typically involves the cyclopropanation of a suitable phenyl derivative. One common method is the reaction of 4-bromo-3-fluorophenyl diazoacetate with an alkene under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound can be used to study the effects of halogenated cyclopropane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as candidates for anti-inflammatory or anticancer agents due to their ability to interact with specific molecular targets .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in various applications .
Wirkmechanismus
The mechanism of action of TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine substituents can influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TRANS-2-(4-CHLORO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID
- TRANS-2-(4-BROMO-3-CHLORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID
- TRANS-2-(4-IODO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID
Uniqueness
The uniqueness of TRANS-2-(4-BROMO-3-FLUORO-PHENYL)CYCLOPROPANECARBOXYLIC ACID lies in its specific combination of bromine and fluorine substituents on the phenyl ring. This combination can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H8BrFO2 |
|---|---|
Molekulargewicht |
259.07 g/mol |
IUPAC-Name |
2-(4-bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
InChI-Schlüssel |
UGCIWWFJQQRKOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imino-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methylimino]azanium](/img/structure/B12282349.png)


![3-Oxo-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B12282374.png)
![5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12282379.png)
![tert-butyl N-[(1R,5S)-3-bromo-5-methylcyclohexyl]carbamate](/img/structure/B12282389.png)






![tert-butyl N-({9-hydroxy-3-azabicyclo[3.3.1]nonan-7-yl}methyl)carbamate](/img/structure/B12282433.png)
![Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12282438.png)
